4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Properties
One of the primary applications of these compounds is in the inhibition of enzymes such as carbonic anhydrases. Research has shown that derivatives of benzenesulfonamide, including those with morpholine moieties, exhibit potent inhibitory effects against different carbonic anhydrase isoforms. These isoforms are involved in various physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. For instance, Nabih Lolak et al. (2019) reported that ureido benzenesulfonamides incorporating 1,3,5-triazine moieties showed significant inhibition against human carbonic anhydrase IX, a target for anticancer agents, with sub-nanomolar Ki values, suggesting their potential in medicinal and pharmacological studies for cancer treatment (Lolak, Akocak, Bua, Supuran, 2019).
Antibacterial and Antimycobacterial Activity
The antimycobacterial activity of benzenesulfonamide derivatives has also been explored, with certain compounds showing significant activity against Mycobacterium tuberculosis. This is particularly important for developing new treatments for tuberculosis, resistant to current medications. M. Ghorab et al. (2017) synthesized novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, demonstrating high activity against M. tuberculosis, highlighting the potential of these compounds in treating infectious diseases (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, Elaasser, 2017).
Photodynamic Therapy and Photo-luminescence
Compounds with benzenesulfonamide structures have been evaluated for their photophysical and photochemical properties, which are crucial for applications like photodynamic therapy (PDT). This therapy is a minimally invasive treatment method for cancer, relying on photosensitizers activated by light to produce cytotoxic species that kill cancer cells. M. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, indicating its potential as a photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, Öztürk, 2020).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative activity of benzenesulfonamide derivatives against human cancer cell lines is another significant area of research. These studies aim to identify new therapeutic agents for cancer treatment by testing the compounds' ability to inhibit the growth of cancer cells. For example, Aneta Pogorzelska et al. (2017) designed and synthesized benzenesulfonylguanidine derivatives modified by nitrogen-containing heterocycles, showing potent growth inhibition against various human cancer cell lines, including colon carcinoma, breast cancer, and cervical cancer. The study highlights the potential of these compounds as multifunctional agents for cancer treatment (Pogorzelska, Sławiński, Kawiak, Jasińska, 2017).
Propriétés
IUPAC Name |
N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-19-9-11-20(12-10-19)34(30,31)28-25-18-23-24-8-4-5-13-27(24,29-14-16-32-17-15-29)33-26(23)22-7-3-2-6-21(22)25/h2-3,6-7,9-12,18,24,28H,4-5,8,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRLHXRUNICERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5(C3CCCC5)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.